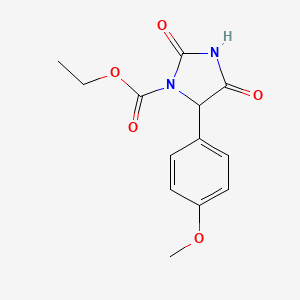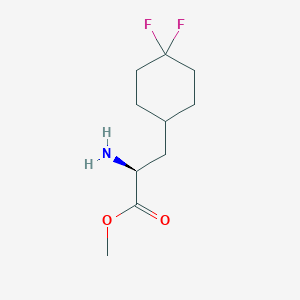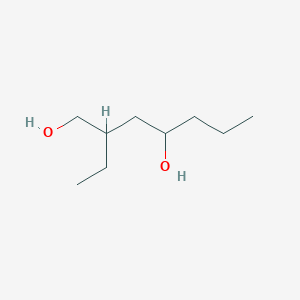
2-Ethylheptane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylheptane-1,4-diol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethylheptane-1,4-diol can be synthesized through the hydrogenation of 2-ethylheptan-4-olide. This process involves the use of molecular hydrogen in the presence of a palladium catalyst. The reaction is typically carried out at a temperature range of 30-50°C and a hydrogen pressure of 2 atm .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of lactones. The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-Ethylheptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
2-Ethylheptane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Ethylheptane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and interactions .
相似化合物的比较
Similar Compounds
2-Ethylhexane-1,3-diol: Another diol with similar reactivity but different structural properties.
2-Methylpentane-2,4-diol: Shares similar functional groups but has a different carbon backbone.
Uniqueness
2-Ethylheptane-1,4-diol is unique due to its specific carbon chain length and the position of its hydroxyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry .
属性
分子式 |
C9H20O2 |
|---|---|
分子量 |
160.25 g/mol |
IUPAC 名称 |
2-ethylheptane-1,4-diol |
InChI |
InChI=1S/C9H20O2/c1-3-5-9(11)6-8(4-2)7-10/h8-11H,3-7H2,1-2H3 |
InChI 键 |
UBABJUZFZUFNHC-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC(CC)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


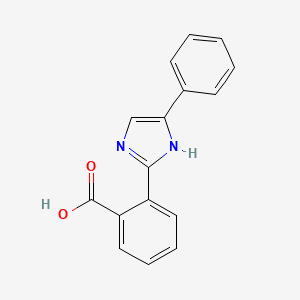
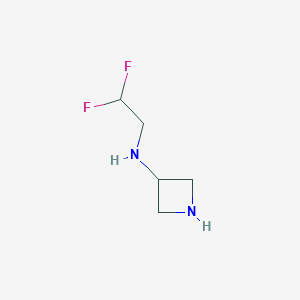
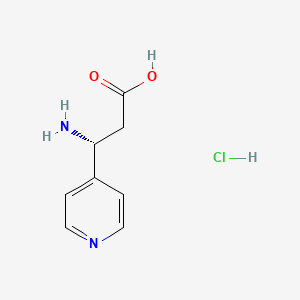
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942194.png)


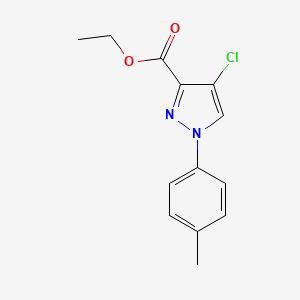
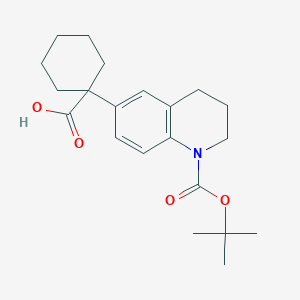
![1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium](/img/structure/B12942232.png)
![Methyl (S)-8-(1-methoxyethyl)-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12942238.png)
![2-Bromo-4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12942240.png)

